

Application Notes: Utilization of (-)-Brompheniramine as an Analytical Standard for Method Validation

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Compound of Interest

Compound Name: (-)-Brompheniramine

Cat. No.: B1667935

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Introduction

(-)-Brompheniramine is a first-generation antihistamine belonging to the propylamine class of compounds. It functions as a potent histamine H1 receptor antagonist, providing relief from allergic symptoms.[1][2] The accurate quantification of **(-)-Brompheniramine** in pharmaceutical formulations and biological matrices is critical for ensuring product quality, safety, and efficacy. The establishment of a validated, reliable analytical method is therefore a fundamental requirement in the drug development and manufacturing process.

This document provides a detailed application note and protocol for the use of **(-)-Brompheniramine** as an analytical standard in the validation of a High-Performance Liquid Chromatography (HPLC) method. The protocols and data presented are compiled based on established analytical practices and are intended to guide researchers and analysts in the development and validation of their own methods. Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4]

Analytical Method Protocol: HPLC

A simple, precise, and accurate isocratic reverse-phase HPLC method is presented for the determination of **(-)-Brompheniramine**.

Chromatographic Conditions

Parameter	Specification
Instrument	High-Performance Liquid Chromatography (HPLC) system with UV detection
Column	C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent
Mobile Phase	Methanol:Acetonitrile:0.025 M Phosphate Buffer (pH adjusted to 3.2) (50:25:25, v/v/v)[3][5]
Flow Rate	1.0 mL/min
Detection Wavelength	265 nm[3][5]
Injection Volume	20 µL
Column Temperature	30°C
Run Time	Approximately 10 minutes

Preparation of Standard and Sample Solutions

- **Standard Stock Solution (100 µg/mL):** Accurately weigh approximately 10 mg of **(-)-Brompheniramine** analytical standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 30 µg/mL.
- **Sample Preparation (for a tablet formulation):**
 - Weigh and finely powder not fewer than 20 tablets.

- Accurately weigh a portion of the powder equivalent to 10 mg of Brompheniramine and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The analytical method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	4500
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$	0.8%

Linearity

The linearity of the method was established by analyzing a series of six concentrations of (-)-Brompheniramine.

Concentration Range (µg/mL)	Correlation Coefficient (r^2)
5.0 - 30.0	0.999

Accuracy (Recovery)

Accuracy was determined by the recovery of a known amount of **(-)-Brompheniramine** standard spiked into a placebo matrix at three different concentration levels.

Spiked Level	Mean Recovery (%)	% RSD
80%	99.5	0.9
100%	100.2	0.7
120%	99.8	0.8

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Level	% RSD
Repeatability (n=6)	0.9
Intermediate Precision (n=6, over 3 days)	1.2

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

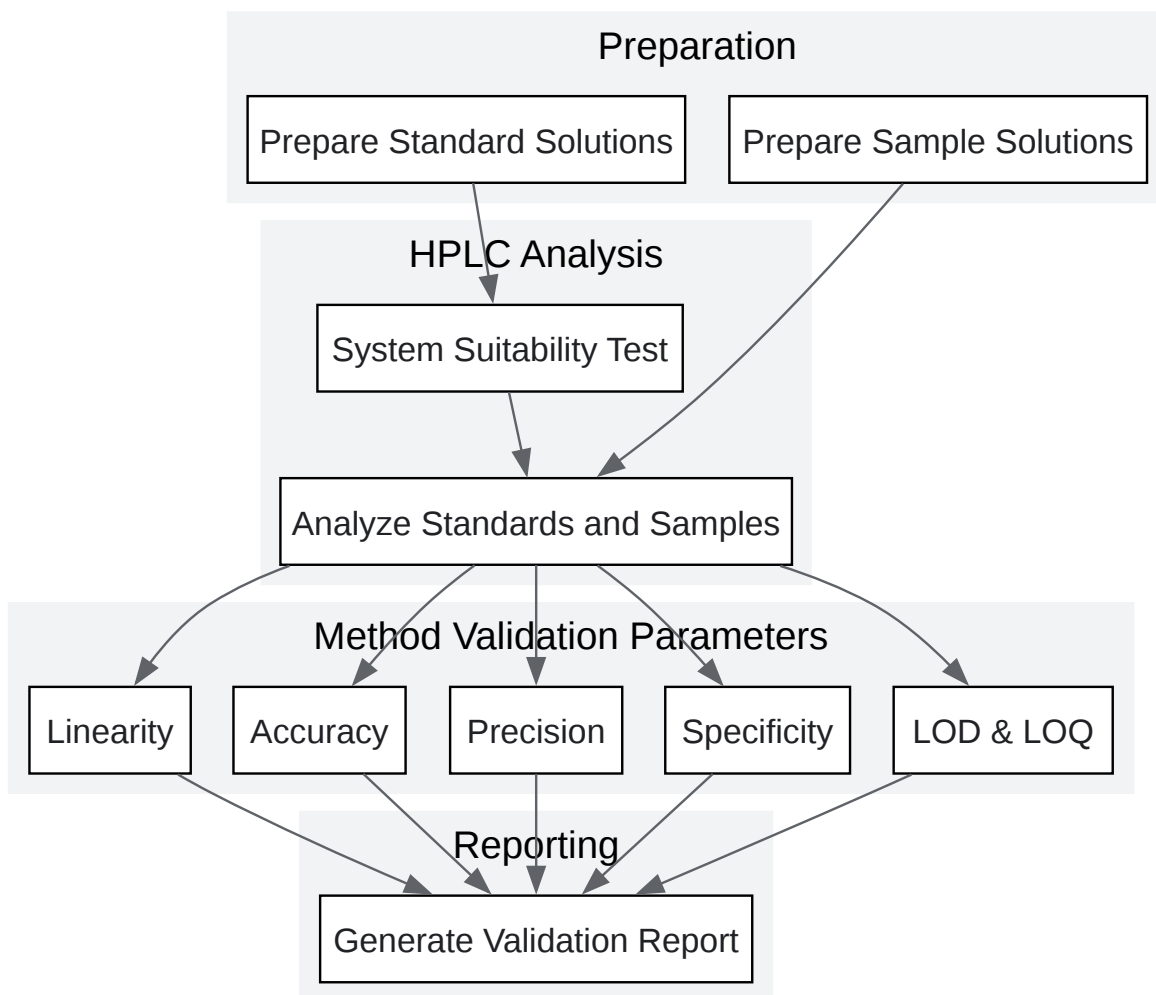
Parameter	Result (µg/mL)
Limit of Detection (LOD)	0.15
Limit of Quantitation (LOQ)	0.45

Specificity

Specificity was demonstrated by the absence of interference from common excipients at the retention time of **(-)-Brompheniramine** in the analysis of a placebo formulation. The peak purity of **(-)-Brompheniramine** in the sample solution was also confirmed using a photodiode array detector.

Experimental Workflow and Signaling Pathway

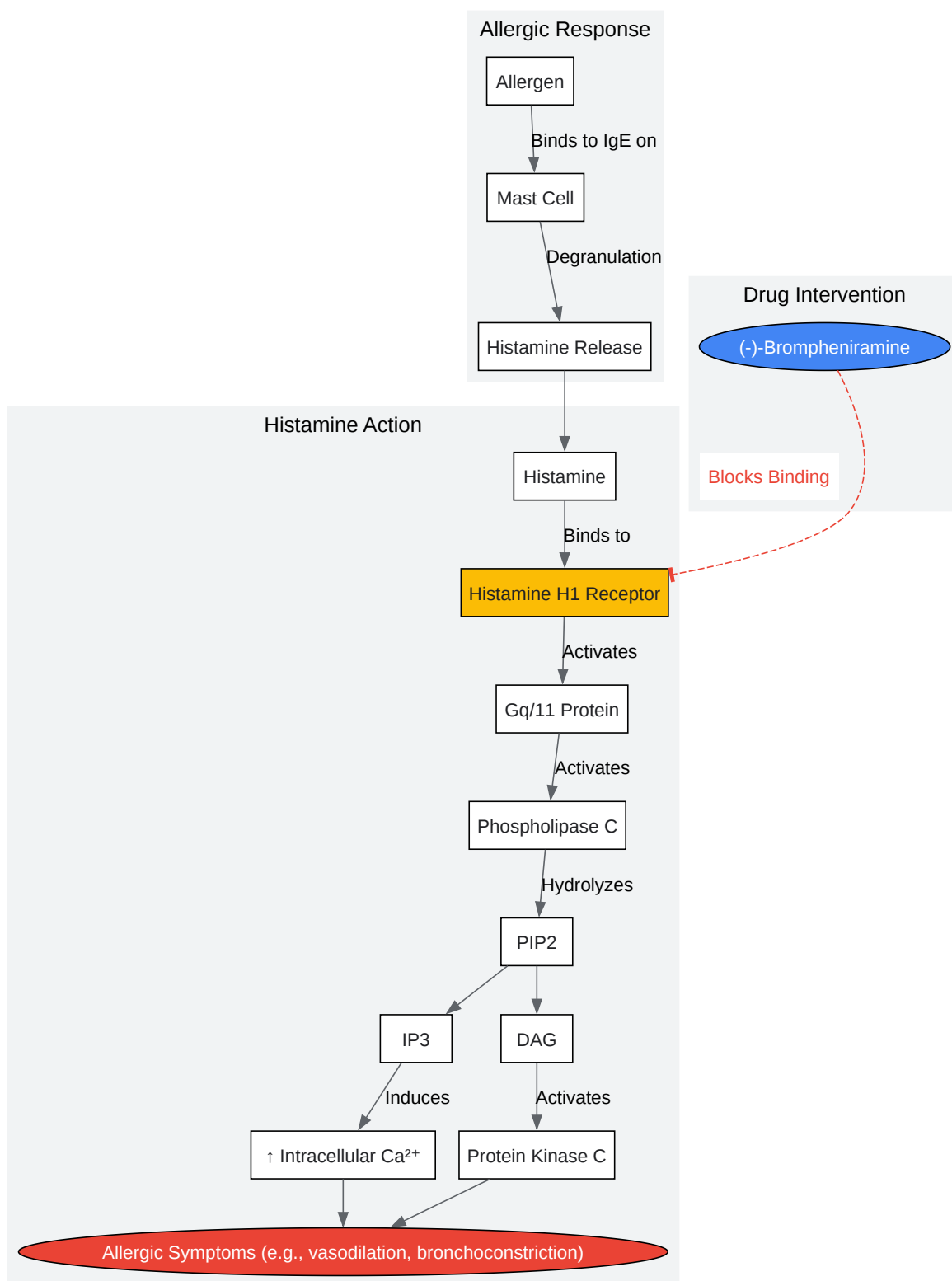
Experimental Workflow for Method Validation



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Caption: Workflow for analytical method validation.

(-)-Brompheniramine Signaling Pathway

[Click to download full resolution via product page](#)Caption: Mechanism of action of **(-)-Brompheniramine**.

Conclusion

The use of a well-characterized **(-)-Brompheniramine** analytical standard is paramount for the successful validation of an analytical method. The HPLC method protocol and validation data presented here demonstrate a reliable and robust procedure for the quantification of **(-)-Brompheniramine** in pharmaceutical dosage forms. This application note serves as a comprehensive guide for researchers and analysts to establish and validate a suitable analytical method, ensuring the quality and consistency of pharmaceutical products containing **(-)-Brompheniramine**. The validation results confirm that the method is linear, accurate, precise, and specific for its intended purpose.

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